(S)-(+)-4-Phenyl-2-butanol

Chiral Purity Enantiomeric Excess Quality Control

(S)-(+)-4-Phenyl-2-butanol (CAS 22148-86-3) is a chiral secondary alcohol with the molecular formula C10H14O and a molecular weight of 150.22 g/mol. It is commercially available as a single enantiomer with a typical chemical purity of 97% and an enantiomeric excess (ee) of 99%.

Molecular Formula C10H14O
Molecular Weight 150.22 g/mol
CAS No. 22148-86-3
Cat. No. B1366780
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-(+)-4-Phenyl-2-butanol
CAS22148-86-3
Molecular FormulaC10H14O
Molecular Weight150.22 g/mol
Structural Identifiers
SMILESCC(CCC1=CC=CC=C1)O
InChIInChI=1S/C10H14O/c1-9(11)7-8-10-5-3-2-4-6-10/h2-6,9,11H,7-8H2,1H3/t9-/m0/s1
InChIKeyGDWRKZLROIFUML-VIFPVBQESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(S)-(+)-4-Phenyl-2-butanol (CAS 22148-86-3): Chiral Building Block Specifications and Procurement Overview


(S)-(+)-4-Phenyl-2-butanol (CAS 22148-86-3) is a chiral secondary alcohol with the molecular formula C10H14O and a molecular weight of 150.22 g/mol . It is commercially available as a single enantiomer with a typical chemical purity of 97% and an enantiomeric excess (ee) of 99% [1]. The compound exists as a liquid at room temperature with a density of 0.976 g/mL at 25 °C and a boiling point of 206–207 °C . The specific optical rotation ([α]20/D) is reported as +15.8° (c = 1% in chloroform) . As a chiral building block, this compound serves as a key intermediate in the synthesis of pharmaceutical agents, particularly antihypertensive drugs such as bufeniode and labetalol .

Why Racemic 4-Phenyl-2-butanol Cannot Substitute for (S)-(+)-4-Phenyl-2-butanol in Chiral Synthesis


Substituting racemic 4-phenyl-2-butanol (CAS 2344-70-9) or the (R)-enantiomer (CAS 39516-03-5) for (S)-(+)-4-Phenyl-2-butanol is not scientifically valid in asymmetric synthesis applications. Chirality is a critical determinant of biological activity and pharmacological safety, as enantiomers can exhibit profoundly different interactions with chiral biological targets [1]. In the synthesis of chiral pharmaceuticals such as labetalol and bufeniode, the (S)-enantiomer of 4-phenyl-2-butanol is specifically required to introduce the correct stereocenter into the final active pharmaceutical ingredient (API) . Use of the racemic mixture would result in a diastereomeric or enantiomeric mixture of the downstream API, necessitating costly chiral separation steps and potentially introducing an inactive or toxic enantiomer into the drug substance. The following quantitative evidence demonstrates the precise stereochemical and performance differences that justify the selection of the (S)-enantiomer over its racemic or (R)-counterparts.

Quantitative Differentiation of (S)-(+)-4-Phenyl-2-butanol Against In-Class Comparators


Enantiomeric Purity: (S)-Enantiomer Achieves >99% ee in Commercial Specifications

Commercially available (S)-(+)-4-Phenyl-2-butanol (CAS 22148-86-3) is routinely supplied with an enantiomeric excess (ee) of 99% as determined by gas-liquid chromatography (GLC) [1]. In contrast, the racemic mixture (CAS 2344-70-9) has, by definition, an ee of 0%. The (R)-enantiomer (CAS 39516-03-5) is also available at 99% ee [2]. However, for synthetic routes requiring the (S)-configuration at the stereocenter, only the (S)-enantiomer provides the necessary stereochemical fidelity without requiring subsequent resolution steps.

Chiral Purity Enantiomeric Excess Quality Control

Specific Optical Rotation: Definitive Stereochemical Identity Marker

The specific optical rotation of (S)-(+)-4-Phenyl-2-butanol is reported as [α]20/D +15.8° (c = 1% in chloroform) . The (R)-enantiomer exhibits an equal but opposite rotation of approximately −15.8° under identical conditions. The racemic mixture shows no net optical rotation (0°). This chiroptical signature provides a rapid, quantitative method for confirming stereochemical identity and purity upon receipt, distinguishing the (S)-enantiomer from both the racemate and the (R)-enantiomer.

Chiroptical Properties Stereochemical Confirmation Quality Assurance

Biocatalytic Synthesis Yield: Optimized Whole-Cell Reduction Achieves 97% Isolated Yield with >99% Conversion

In a 2024 study employing Lactobacillus paracasei BD71 as a whole-cell biocatalyst, the asymmetric bioreduction of 4-phenyl-2-butanone to (S)-4-phenyl-2-butanol achieved an enantiomeric excess of 99%, conversion exceeding 99%, and an isolated yield of 97% under optimized conditions (pH = 7, 29 °C, 66 h, 189 rpm) [1]. At a 14.08 g scale, the process yielded 13.84 g of enantiopure (S)-2 (97% isolated yield) [1]. This represents a high-efficiency, scalable route to the (S)-enantiomer. In comparison, biocatalytic production of the (R)-enantiomer using L. kefiri P2 has been reported with 99% conversion but only 91% ee [2], indicating a lower stereoselectivity for the (R)-enantiomer under comparable biocatalytic conditions.

Biocatalysis Asymmetric Synthesis Process Optimization

Enantioselective Reduction Using Modified S. cerevisiae: (S)-Enantiomer Achieves 96.0% ee vs 72.3% ee for (R)-Enantiomer

In a study investigating the effect of glycerol on Saccharomyces cerevisiae-catalyzed enantioselective reduction of 4-phenyl-2-butanone, the (S)-enantiomer of 4-phenyl-2-butanol was obtained with an enantiomeric excess of 96.0% and a yield of 19.0% when 30% glycerol was used in the culture medium at 34 °C and pH 7.0 [1]. Under conditions favoring the (R)-enantiomer (10% glycerol, 25 °C, pH 10.0), the R-enantiomeric excess reached only 72.3% with a yield of 86.4% [1]. This demonstrates that the (S)-enantiomer can be produced with significantly higher enantioselectivity in yeast-mediated reduction systems when appropriate reaction conditions are selected.

Biocatalysis Yeast-Mediated Reduction Enantioselectivity

Enzymatic Cascade Amination: (S)-Amine Product Obtained with 73% ee from Racemic Alcohol

A one-pot enzymatic cascade system developed by Romero-Fernandez et al. (2022) converted racemic 4-phenyl-2-butanol directly into the corresponding (S)-chiral amine with 73% enantioselectivity, or into the (R)-chiral amine with >99% enantioselectivity, depending on the transaminase employed [1]. This demonstrates that (S)-(+)-4-Phenyl-2-butanol can serve as a precursor to (S)-configured amines, albeit with lower enantioselectivity compared to the (R)-amine pathway. This class-level inference suggests that while both enantiomers are synthetically useful, the (S)-amine product is accessible with moderate enantioselectivity from the racemic starting material.

Biocatalysis Enzymatic Cascade Chiral Amine Synthesis

Thermostable Enzyme Performance: W110A TeSADH Produces (S)-Enantiomer with >99% ee at 87.5°C

The W110A mutant of secondary alcohol dehydrogenase from Thermoanaerobacter ethanolicus (TeSADH) catalyzes the asymmetric reduction of benzylacetone to produce (S)-4-phenyl-2-butanol with an enantiomeric excess above 99% [1]. Notably, this enzyme variant exhibits optimal activity at 87.5 °C and maintains high thermostability [1]. This high-temperature operational capability offers process intensification advantages, such as increased reaction rates and reduced viscosity, which are not achievable with many mesophilic biocatalysts. While no direct comparative data for (R)-enantiomer production under identical thermophilic conditions was identified, this evidence establishes that (S)-4-phenyl-2-butanol can be produced with exceptional stereoselectivity using a robust, thermostable enzyme system.

Thermostable Enzymes Alcohol Dehydrogenase Process Intensification

Validated Application Scenarios for (S)-(+)-4-Phenyl-2-butanol Based on Quantitative Evidence


Synthesis of Antihypertensive Agents Bufeniode and Labetalol

(S)-(+)-4-Phenyl-2-butanol is a key chiral intermediate in the preparation of the antihypertensive drugs bufeniode and labetalol . The (S)-stereocenter introduced by this alcohol is critical for the pharmacological activity and safety profile of these beta-blocker/alpha-blocker hybrid agents. Procurement of the enantiopure (S)-alcohol ensures the correct stereochemical configuration is directly incorporated into the API, avoiding the need for chiral resolution of the final drug substance.

Asymmetric Bioreduction Process Development and Scale-Up

The demonstrated high-yield, high-enantioselectivity biocatalytic production of (S)-(+)-4-Phenyl-2-butanol using whole-cell biocatalysts such as Lactobacillus paracasei BD71 (ee 99%, conversion >99%, yield 97%) [1] makes this compound an ideal model substrate for developing and optimizing asymmetric bioreduction processes. The established gram-scale synthesis (14.08 g scale with 97% yield) [1] supports its use in process chemistry studies aimed at transitioning from batch to continuous flow biocatalysis or in evaluating novel reactor designs.

Enzymatic Cascade Development for Chiral Amine Synthesis

Racemic 4-phenyl-2-butanol has been successfully employed as a substrate in stereo-divergent enzymatic cascades to produce (S)- or (R)-chiral amines [2]. (S)-(+)-4-Phenyl-2-butanol serves as the enantiopure starting material or analytical standard in these cascade development studies. Researchers investigating multi-enzyme systems for the conversion of alcohols to amines can utilize (S)-(+)-4-Phenyl-2-butanol to calibrate enantioselectivity, validate reaction outcomes, or serve as a substrate for selective oxidation studies.

Chiral Chromatography and Analytical Method Development

With a well-defined specific optical rotation of [α]20/D +15.8° and a commercially guaranteed enantiomeric excess of 99% [3], (S)-(+)-4-Phenyl-2-butanol is a reliable chiral standard for developing and validating enantioselective analytical methods. It can be used to establish retention times on chiral stationary phases, to calibrate polarimetric instruments, or as a reference compound in the determination of enantiomeric purity of unknown samples by GC or HPLC with chiral columns.

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